[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol is a chemical compound characterized by its unique structure, which includes a pyridine ring and a piperazine moiety. This compound falls under the category of organic compounds, specifically within the class of piperazine derivatives. Piperazine derivatives are well-known for their diverse pharmacological properties and are frequently utilized in medicinal chemistry for drug development.
The compound is classified as a piperazine derivative due to the presence of the piperazine ring, which is substituted with a methyl group and linked to a pyridine structure. It can be referenced by its IUPAC name and has been documented in various chemical databases such as PubChem, where it is identified with the molecular formula and a molecular weight of .
The synthesis of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol typically involves several steps that may include the formation of the piperazine ring followed by substitution reactions to introduce the pyridine moiety.
These synthetic pathways are generally optimized for yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for analysis.
The molecular structure of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol can be represented by its canonical SMILES notation: CN1CCN(CC1)C(CN)C2=CC=CC=C2
. This indicates a complex arrangement where the piperazine ring is connected to both a methanol group and a pyridine moiety.
[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol can participate in various chemical reactions typical for compounds containing both amine and alcohol functionalities.
The mechanism of action for [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol largely depends on its interactions with biological targets. Compounds like this often act on neurotransmitter receptors or enzymes due to their structural similarity to biologically active molecules.
Research indicates that piperazine derivatives can modulate neurotransmitter systems, potentially affecting serotonin and dopamine pathways. This modulation may lead to therapeutic effects in conditions such as depression or anxiety disorders.
[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol is typically a solid at room temperature with varying solubility in water depending on pH conditions due to its amine functionality.
The compound exhibits standard reactivity patterns associated with amines and alcohols, including:
Relevant data from studies indicate that its solubility and stability can be affected by environmental factors such as temperature and pH .
[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol holds potential applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals targeting central nervous system disorders. Its structural features make it a candidate for further exploration in drug discovery processes aimed at enhancing therapeutic efficacy against various diseases .
Nucleophilic displacement reactions serve as foundational steps in constructing the core structure of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol (CAS 61337-89-1), a key intermediate in pharmaceuticals like mirtazapine where it is designated as Mirtazapine Impurity B [8]. This heterocyclic alcohol is typically synthesized through the reduction of carboxylic acid precursors or functionalized pyridine intermediates. A prominent route involves the nucleophilic aromatic substitution (SNAr) of activated pyridine derivatives with N-methylpiperazine. For example, 2-chloro-3-cyanopyridine or methyl 2-chloronicotinate undergoes displacement with 1-methylpiperazine in polar aprotic solvents (e.g., DMF, acetonitrile), yielding intermediates such as 2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile or the corresponding methyl ester [1] [9]. These precursors are subsequently reduced to the target alcohol.
A critical advancement involves optimizing the reduction step to suppress the formation of 2-(4-methyl-2-phenylpiperazin-1-yl)-3-methylpyridine, a major impurity generated via over-reduction. Studies demonstrate that inverse addition protocols—adding a metal hydride solution to the carboxylic acid substrate rather than vice versa—significantly minimize this side reaction. For instance, introducing a suspension of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to a solution of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid at 20–30°C reduces impurity levels to <0.5% while maintaining yields >85% [5]. This method capitalizes on controlled reagent contact and temperature to enhance chemoselectivity.
Table 1: Comparison of Reduction Methods for Carboxylic Acid Precursors
Reducing Agent | Substrate Form | Solvent | Temp (°C) | Reaction Time | Impurity Level | Yield (%) |
---|---|---|---|---|---|---|
LiAlH₄ (Standard) | Free acid | THF | Reflux | 4 hours | 5–8% | 60–70 |
LiAlH₄ (Inverse) | Free acid | THF | 20–30 | 1 hour | <0.5% | >85 |
LiAlH₄ | Potassium salt | THF | 20–30 | 30 min | 1–3% | 75–80 |
The incorporation of carbon-11 into [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol enables its use in positron emission tomography (PET) tracer development, particularly for epigenetic studies targeting histone deacetylases (HDACs). Radiosynthesis leverages the high reactivity of [¹¹C]methyl triflate ([¹¹C]CH₃OTf) for N-alkylation under mild conditions. In automated modules, gaseous [¹¹C]CO₂ is converted to [¹¹C]CH₃OTf via sequential reduction (e.g., using LiAlH₄) and reaction with silver triflate [3] [6]. This agent exhibits superior reactivity compared to [¹¹C]methyl iodide ([¹¹C]CH₃I), enabling efficient methylation at ambient temperatures.
A pivotal application involves trapping [¹¹C]CH₃OTf in ethanol solutions containing precursor amines like 1-methylpiperazine or functionalized pyridinyl-piperazines. For example, reacting 2–5 mg of the des-methyl precursor with [¹¹C]CH₃OTf in anhydrous ethanol (400 µL) at 25°C for 5 minutes achieves radiochemical yields (RCY) of 41–48 mCi (1.5–1.8 GBq) and molar activities >350 GBq/µmol [6]. Crucially, phase-transfer catalysts like tetrabutylammonium triflate (TBAOTf) enhance yields by facilitating the formation of carbamate intermediates when secondary amines react in situ with CO₂, followed by [¹¹C]methylation. This method has been optimized for clinical production, delivering RCYs of 85±6% and high radiochemical purity (>98%) within 25 minutes post-irradiation [10].
Table 2: Optimization of [¹¹C]Methyl Triflate-Mediated Radiosynthesis
Precursor | Solvent | Catalyst | Temp (°C) | Time (min) | RCY (%) | Molar Activity (GBq/µmol) |
---|---|---|---|---|---|---|
Des-methyl-GR103545 | DMF | TBAI | 40 | 5 | 18–36 | 150–495 |
Des-methyl-GR103545 | DMF | TBAOTf | 40 | 2 | 91±5 | 1792±312 |
HDAC inhibitor precursor | Ethanol | None | 25 | 5 | 11.4±1.1 | 369±53 |
The synthesis of [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol often requires telescoped steps—nucleophilic substitution, reduction, and purification—where yield optimization hinges on reaction engineering and catalyst selection. Key strategies include:
Additionally, nucleophile activation in SNAr reactions is critical. Electron-withdrawing groups (e.g., cyano, ester) at the pyridine C3-position facilitate piperazine displacement. Studies on analogous indolizines confirm that ortho-heteroatoms activate halogens for nucleophilic substitution, enabling >70% yields in methoxy- or amino-functionalized derivatives [9].
Table 3: Key Optimization Strategies for Multi-Step Assembly
Strategy | Methodology | Impact on Yield/Impurity | Reference |
---|---|---|---|
Inverse Addition | Adding LiAlH₄ to carboxylic acid | Impurity <0.5%; Yield >85% | [5] |
Pd/Fe Bimetallic System | Pd/C + FeSO₄ in H₂O/MeOH | Reaction time 1–2 hours; Yield 95% | [1] |
Continuous-Flow Reduction | Packed-bed reactor with immobilized catalyst | Impurity <1%; Scalable production | [4] |
Phase-Transfer Catalysis | TBAOTf for [¹¹C]carbamate formation | RCY 91±5%; Purity >98% | [10] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: